molecular formula C33H23N3O4 B2706137 4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide CAS No. 477485-52-2

4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide

Cat. No.: B2706137
CAS No.: 477485-52-2
M. Wt: 525.564
InChI Key: SYKQOJWKZOLKDZ-UHFFFAOYSA-N
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Description

4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The compound’s ability to form hydrogen bonds and aromatic interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)benzamide: Shares a similar core structure but lacks the additional benzoyl groups.

    N-benzimidazol-2yl benzamide: Contains a benzimidazole moiety instead of the pyridine ring.

    N-(4-methylphenyl)benzamide: Features a methyl group on the phenyl ring instead of the benzoyl group.

Uniqueness

4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide is unique due to its multiple benzoyl groups and the presence of both pyridine and benzamide functionalities.

Properties

IUPAC Name

4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23N3O4/c37-30(22-7-3-1-4-8-22)24-11-15-26(16-12-24)32(39)35-28-19-20-34-21-29(28)36-33(40)27-17-13-25(14-18-27)31(38)23-9-5-2-6-10-23/h1-21H,(H,36,40)(H,34,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKQOJWKZOLKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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